

# Application Notes and Protocols for 2-(4-Iodophenyl)-n-methylacetamide Solutions

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## Compound of Interest

Compound Name: 2-(4-Iodophenyl)-n-methylacetamide

Cat. No.: B8135178

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis and preparation of solutions of **2-(4-Iodophenyl)-n-methylacetamide**, a compound of interest in medicinal chemistry and drug development. The information is intended for use by qualified researchers and scientists.

## Compound Information

Property	Value
IUPAC Name	2-(4-iodophenyl)-N-methylacetamide
Molecular Formula	C <sub>9</sub> H <sub>10</sub> INO
Molecular Weight	275.09 g/mol
CAS Number	18698-96-9 (for 2-iodophenylacetic acid precursor)
Appearance	Expected to be a solid at room temperature

## Synthesis of 2-(4-Iodophenyl)-n-methylacetamide

Two plausible synthetic routes are presented below. Route A involves the amidation of 4-iodophenylacetic acid, while Route B describes the iodination of 2-phenyl-n-methylacetamide.

## Synthetic Route A: Amidation of 4-Iodophenylacetic Acid

This route is advantageous if 4-iodophenylacetic acid is readily available. The direct amidation of a carboxylic acid with an amine is a common and efficient method.

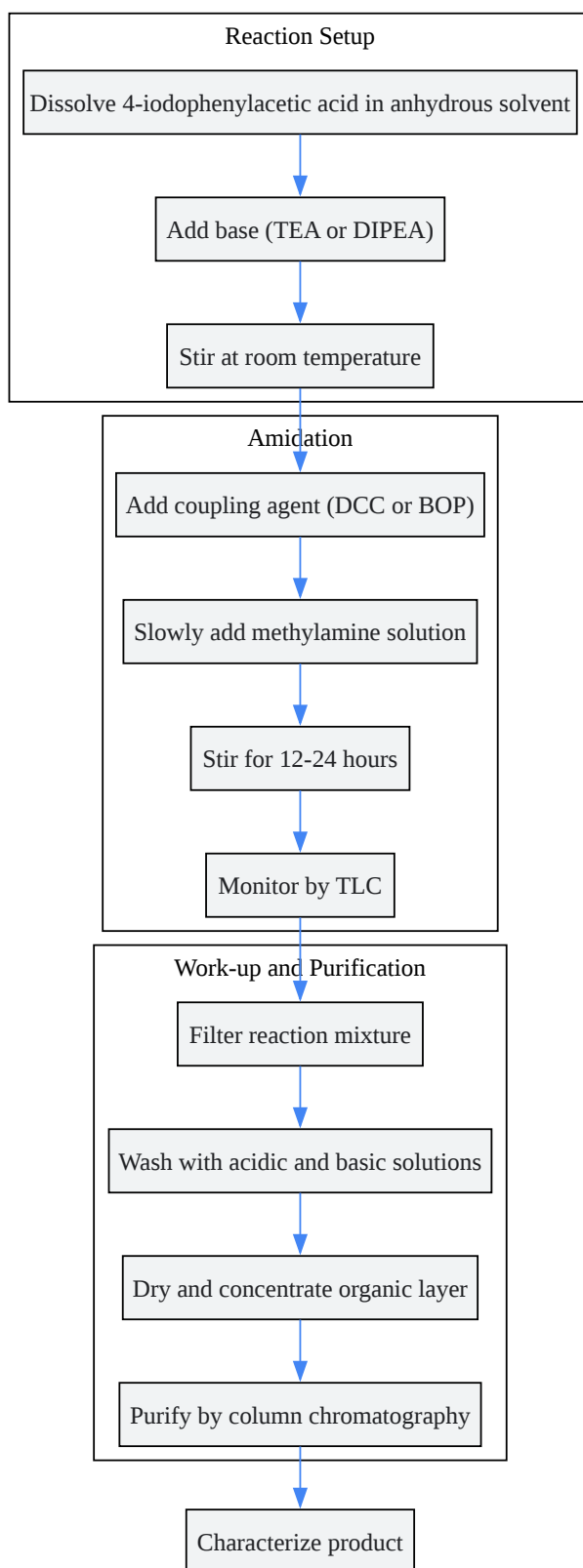
Reaction Scheme:

Experimental Protocol:

- Materials:
  - 4-Iodophenylacetic acid
  - Methylamine (solution in a suitable solvent, e.g., THF or water)
  - A coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
  - A base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
  - Anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))
  - Standard laboratory glassware and purification apparatus (e.g., column chromatography)
- Procedure:
  1. Dissolve 4-iodophenylacetic acid (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
  2. Add the base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature.
  3. In a separate flask, prepare a solution of methylamine (1.2 equivalents).
  4. Add the coupling agent (1.1 equivalents) to the carboxylic acid solution and stir for 10 minutes.

5. Slowly add the methylamine solution to the reaction mixture.
6. Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
7. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
8. Wash the filtrate with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated  $\text{NaHCO}_3$ ), and brine.
9. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
10. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
11. Characterize the purified product by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, MS).

DOT Diagram of Synthetic Workflow (Route A):



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Caption: Synthetic workflow for **2-(4-iodophenyl)-n-methylacetamide** via amidation.

## Synthetic Route B: Iodination of 2-Phenyl-n-methylacetamide

This route is preferable if 2-phenyl-n-methylacetamide is the starting material. Palladium-catalyzed C-H activation is a modern and efficient method for regioselective iodination.<sup>[1]</sup>

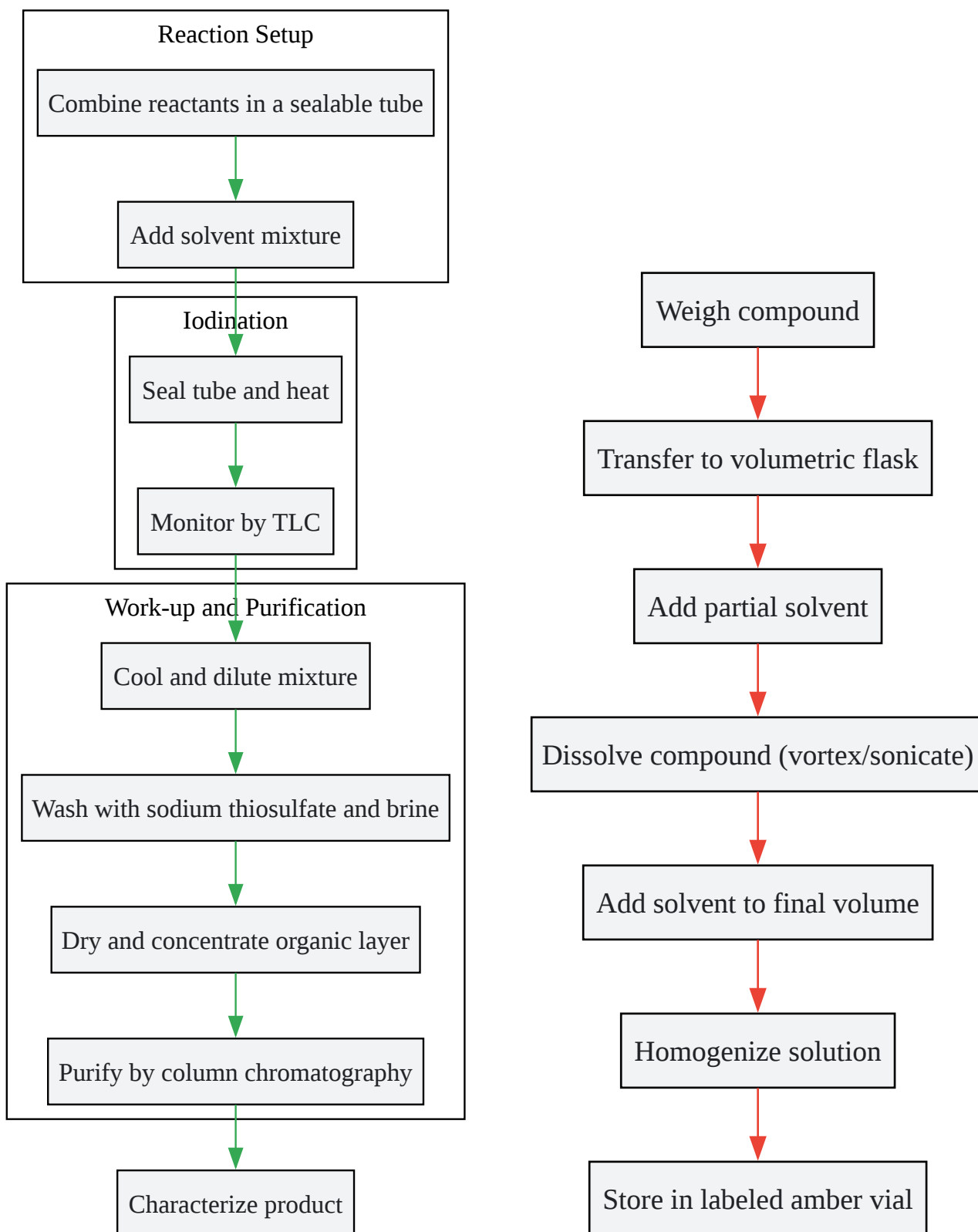
Reaction Scheme:

Experimental Protocol:

- Materials:
  - 2-Phenyl-n-methylacetamide
  - Molecular iodine (I<sub>2</sub>)
  - Palladium(II) acetate (Pd(OAc)<sub>2</sub>) or another suitable palladium catalyst
  - An oxidant/additive such as Cesium Acetate (CsOAc) and Sodium Bicarbonate (NaHCO<sub>3</sub>)<sup>[1]</sup>
  - A suitable solvent system (e.g., a mixture of tert-Amyl alcohol and DMF)<sup>[1]</sup>
  - Standard laboratory glassware and purification apparatus
- Procedure:
  1. In a sealable reaction tube, combine 2-phenyl-n-methylacetamide (1 equivalent), Pd(OAc)<sub>2</sub> (e.g., 2 mol%), molecular iodine (e.g., 2.5 equivalents), CsOAc (e.g., 1.2 equivalents), and NaHCO<sub>3</sub> (e.g., 1 equivalent).<sup>[1]</sup>
  2. Add the solvent mixture (e.g., t-AmylOH/DMF 1:1) to the tube.<sup>[1]</sup>
  3. Seal the tube and heat the reaction mixture at a specified temperature (e.g., 65 °C) for a designated time (e.g., 20 hours).<sup>[1]</sup> Monitor the reaction by TLC.
  4. After completion, cool the reaction mixture to room temperature.

5. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a solution of sodium thiosulfate to quench excess iodine, followed by water and brine.
6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
7. Purify the crude product by column chromatography on silica gel.
8. Characterize the purified product by spectroscopic methods.

DOT Diagram of Synthetic Workflow (Route B):



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## References

- 1. Pd(II)-catalyzed C-H Iodination Using Molecular I<sub>2</sub> as the Sole Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
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